molecular formula C7H8N4 B12344287 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine

1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine

Cat. No.: B12344287
M. Wt: 148.17 g/mol
InChI Key: PRRMFMOBLPNVCU-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine ringThe structural resemblance to purines makes it a promising candidate for various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization to form the target compound . This method allows for the construction of the imidazo[4,5-b]pyridine framework with high efficiency.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine involves its interaction with various molecular targets. It has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter. This compound can displace RELA/p65 and associated coregulators from the promoter, affecting the NF-kappa-B response element of the CCL2 and IL8 promoters .

Comparison with Similar Compounds

  • 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
  • 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol

Uniqueness: 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methylimidazo[4,5-b]pyridin-6-amine

InChI

InChI=1S/C7H8N4/c1-11-4-10-7-6(11)2-5(8)3-9-7/h2-4H,8H2,1H3

InChI Key

PRRMFMOBLPNVCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C=N2)N

Origin of Product

United States

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